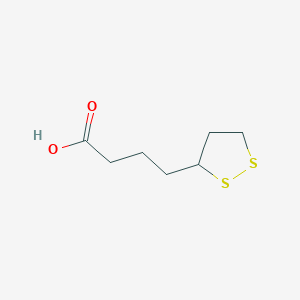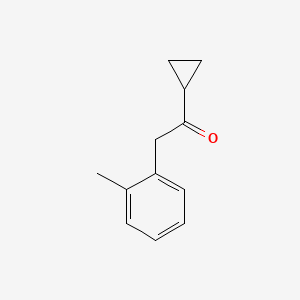
1-cyclopropyl-2-(2-methylphenyl)ethan-1-one
概要
説明
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a methyl group at the ortho position. It is commonly used in research and development within the pharmaceutical and chemical industries .
準備方法
The synthesis of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one typically involves the following steps:
Aromatic Substitution: The attachment of the 2-methylphenyl group to the ethanone.
Common reagents used in these reactions include cyclopropyl bromide and 2-methylphenyl magnesium bromide. The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) and an aprotic solvent like tetrahydrofuran (THF) to facilitate the reaction .
化学反応の分析
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
科学的研究の応用
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical drugs.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenyl ring’s methyl substitution can influence the compound’s lipophilicity and overall pharmacokinetic properties .
類似化合物との比較
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one: Differing in the position of the methyl group on the phenyl ring.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Substituting the methyl group with a fluorine atom.
1-Cyclopropyl-2-(2-chlorophenyl)ethan-1-one: Substituting the methyl group with a chlorine atom.
特性
IUPAC Name |
1-cyclopropyl-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-2-3-5-11(9)8-12(13)10-6-7-10/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHJDYPNSLCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276188 | |
| Record name | 1-Cyclopropyl-2-(2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56594-99-1 | |
| Record name | 1-Cyclopropyl-2-(2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56594-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2-(2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one](/img/structure/B3053775.png)



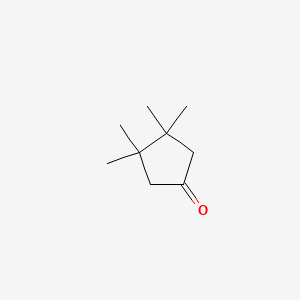
![2-[(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B3053781.png)

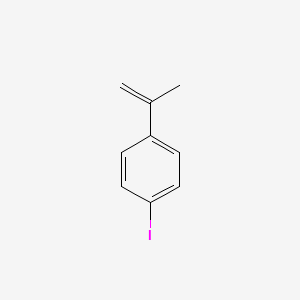
![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)
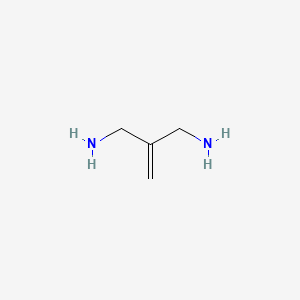
![(2S)-2-[(2-hydroxybenzoyl)amino]butanedioic acid](/img/structure/B3053790.png)
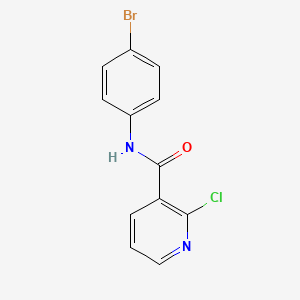
![[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3053794.png)
